2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H18O2S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8(2)14-11(9(12)13)6-10(7-11)4-3-5-10/h8H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
ADPHMGVUFWWAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- Cyclobutanone Derivatives: These serve as versatile intermediates due to their strained ring systems, allowing ring expansion and functionalization.
- Propenes or Alkenes: Substituted at the 3-position to introduce the desired substituents, such as the propan-2-ylsulfanyl group.
Key Reactions and Pathways
Incorporation of the Propan-2-ylsulfanyl Group
The sulfanyl group is introduced via nucleophilic substitution using a suitable thiol or thiolate:
- Method: Reacting a halogenated precursor (e.g., a halogenated spirocyclic intermediate) with propan-2-ylthiol or its deprotonated form (thiolate).
- Reaction Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with base (e.g., NaH or K₂CO₃) to generate the thiolate.
Typical Procedure
- Prepare the halogenated spirocyclic intermediate via halogenation (e.g., using NBS or NCS).
- Add propan-2-ylthiol or its sodium salt in DMSO.
- Stir under inert atmosphere at room temperature or slightly elevated temperature.
- Purify the product via chromatography or recrystallization.
Stereochemical Control and Optimization
- Use of chiral auxiliaries (e.g., Ellman's sulfinamide) during the Strecker reaction step to control stereochemistry.
- Employing chiral catalysts or reagents during olefination and rearrangement steps to enhance stereoselectivity.
- Chromatographic separation of stereoisomers post-synthesis to obtain enantiomerically pure compounds.
Functional Group Transformations to Final Compound
- Carboxylation: Oxidation of primary alcohols or aldehydes to carboxylic acids using oxidants like potassium permanganate or Jones reagent.
- Protection/Deprotection: Use of silyl protecting groups (e.g., TBDPS) to safeguard reactive sites during multi-step sequences.
- Purification: Use of column chromatography, recrystallization, and chiral chromatography to isolate pure stereoisomers.
Data Table Summarizing Key Reactions
Notes and Considerations
- Reaction Optimization: The steric hindrance posed by substituents necessitates careful optimization of olefination and substitution reactions.
- Yield and Purity: Multi-step syntheses require meticulous purification, often involving chromatography and recrystallization.
- Stereochemistry: Achieving high stereoselectivity remains challenging; chiral auxiliaries and chiral catalysts are employed to improve outcomes.
- Safety: Handling reactive reagents such as dichloroketene and oxidants requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by mimicking the structure of benzene rings, thereby interacting with molecular targets in a similar manner. The non-coplanar exit vectors of the spirocyclic core allow for unique interactions with biological molecules, potentially leading to enhanced bioactivity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The phenyl derivative (216.28 g/mol) exhibits increased hydrophobicity compared to the parent compound, making it suitable for lipid membrane penetration in drug design .
- Ethoxycarbonyl and Boc-amino derivatives introduce polar functional groups, enhancing solubility in organic solvents for synthetic applications .
- The target compound’s isopropylthio group likely confers superior oxidative stability compared to thiols, though it may still undergo sulfoxidation under harsh conditions .
Stability and Reactivity
- Thermal Stability : The parent compound decomposes above 220°C, while phenyl and ethoxycarbonyl derivatives show higher thermal resilience due to aromatic or electron-withdrawing groups .
- Chemical Reactivity: The isopropylthio group may participate in thioether-specific reactions (e.g., oxidation to sulfones) or act as a leaving group in nucleophilic substitutions. Aminomethyl and Boc-amino derivatives are prone to hydrolysis or deprotection under acidic/basic conditions .
Biological Activity
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure and the presence of an isopropylsulfanyl group. Its molecular formula is C₁₁H₁₈O₂S, and it has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds, particularly in drug design.
Structural Characteristics
The spiro[3.3]heptane core provides a non-coplanar arrangement of substituents, which can mimic the properties of phenyl rings found in many bioactive compounds. This structural feature allows it to interact with biological targets similarly to traditional aromatic systems while potentially offering improved pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₂S |
| Molecular Weight | 214.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | ADPHMGVUFWWAQK-UHFFFAOYSA-N |
The mechanism through which this compound exerts its biological effects is largely attributed to its ability to mimic the structure of phenyl rings, thus facilitating interactions with various molecular targets. This property is particularly advantageous in the context of drug development, where replacing less stable or more toxic moieties with this compound may enhance efficacy and reduce side effects.
1. Anticancer Activity
Research has demonstrated that substituting the phenyl ring in established anticancer drugs with a spiro[3.3]heptane core can maintain or even enhance biological activity. For instance, studies involving the replacement of the meta-substituted phenyl ring in Sonidegib showed that the resulting saturated analogs exhibited significant inhibition of the Hedgehog signaling pathway, a crucial target in cancer therapy.
Key Findings:
- Sonidegib Analog Activity:
2. Pharmacokinetic Properties
The incorporation of the spirocyclic structure has been shown to influence solubility and lipophilicity, which are critical for drug absorption and distribution:
- Water Solubility: Remains low (<1 µM) across tested compounds.
- Lipophilicity: Decreased by approximately 0.8 units when compared to Sonidegib, indicating potential for improved metabolic stability without compromising activity .
Comparison with Similar Compounds
The unique structure of this compound positions it favorably against other bioisosteres such as bicyclo[1.1.1]pentane and cubane, which are also utilized in medicinal chemistry.
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Spirocyclic core with sulfur substitution | High potency in anticancer assays |
| Bicyclo[1.1.1]pentane | Saturated ring system | Variable potency |
| Cubane | Highly strained structure | Limited applications |
Q & A
Basic: What synthetic strategies are effective for functionalizing the spiro[3.3]heptane scaffold?
The spiro[3.3]heptane core is typically functionalized via ester intermediates. For example, the carboxylic acid group can be activated as an acyl chloride or ester, enabling nucleophilic substitution. In one approach, ethylamine reacts with spiro[3.3]heptane-2-carboxylic acid esters, followed by LiAlH4 reduction to introduce amine groups . Symmetry in the spiro system simplifies retrosynthetic planning by allowing modular assembly of substituents. For sulfur-containing derivatives like 2-(Propan-2-ylsulfanyl) variants, thiol nucleophiles (e.g., isopropyl thiol) can displace leaving groups (e.g., halides) under basic conditions.
Advanced: How can stereochemical control be achieved during derivatization of the spiro[3.3]heptane core?
Stereochemical challenges arise when introducing substituents to the rigid spiro system. Protecting group strategies are critical: Boc (tert-butoxycarbonyl) protection of amines or hydroxyl groups prevents undesired side reactions during multi-step syntheses. For instance, tert-butyl carbamate (Boc) protection was used in the synthesis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid to preserve stereochemical integrity during coupling reactions . Additionally, chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) may be employed, though specific protocols for sulfur-containing derivatives require further optimization.
Basic: What spectroscopic methods are recommended for characterizing spiro[3.3]heptane derivatives?
Key techniques include:
- 1H NMR : Distinct splitting patterns due to the spiro system’s rigidity. For example, spiro[3.3]heptane-2-carboxylic acid exhibits peaks at δ 2.85 (m, 1H), 2.15–1.70 (m, 8H), and 11.98 (s, carboxylic acid proton) .
- IR Spectroscopy : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functionalities.
- Mass Spectrometry : Validates molecular weight (e.g., C9H15NO2 for 2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid, MW 169.22) .
Advanced: How do substituents influence the physicochemical properties of spiro[3.3]heptane-carboxylic acids?
Electron-withdrawing groups (e.g., -COOH) lower pKa by stabilizing the conjugate base. Comparative studies of 6-substituted spiro[3.3]heptane-2-carboxylic acids showed that electronegative substituents (e.g., halogens) increase acidity, while alkyl groups reduce it . Computational modeling (e.g., DFT) can predict pKa shifts and guide the design of derivatives with tailored solubility or bioavailability.
Basic: What purification challenges arise with spiro[3.3]heptane derivatives, and how are they resolved?
Spiro compounds often exhibit low solubility in polar solvents. Purification methods include:
- Flash Chromatography : Used for intermediates like 6-(2-methoxyphenyl)-2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (eluent: ethyl acetate/hexane gradients) .
- Acid-Base Extraction : Crude spiro[3.3]heptane-2-carboxylic acid was isolated via extraction with DCM after HCl treatment .
Advanced: What strategies optimize reaction yields in multi-step syntheses of spiro derivatives?
- Stepwise Protection : Boc protection of amines or hydroxyl groups prevents undesired side reactions during subsequent steps .
- Catalytic Systems : Pd2(dba)3/XPhos catalysts enhance cross-coupling efficiency, as seen in the synthesis of diaza-spiro derivatives (78% yield) .
- Solvent Selection : Refluxing in toluene or DCM improves reaction homogeneity for sterically hindered intermediates .
Advanced: How can structural analogs of this compound be designed for neurotensin receptor targeting?
Spiro[3.3]heptane derivatives have been explored as agonists for neurotensin receptor 1 (NTSR1). Key modifications include:
- Introducing aryl groups (e.g., 2-methoxyphenyl) via Buchwald-Hartwig amination to enhance receptor binding .
- Replacing carboxylic acids with bioisosteres (e.g., tetrazoles) to improve metabolic stability.
- Computational docking studies to predict binding affinity, guided by receptor homology models.
Basic: What safety precautions are recommended for handling spiro[3.3]heptane derivatives?
- Ventilation : Use fume hoods due to potential irritancy (e.g., TFA used in Boc deprotection emits corrosive vapors) .
- PPE : Gloves and goggles are mandatory when handling reactive intermediates (e.g., acyl chlorides).
- Waste Disposal : Neutralize acidic/basic residues before disposal, as per institutional guidelines .
Advanced: How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 87% for Boc-deprotection vs. 92% for spiro[3.3]heptane-2-carboxylic acid synthesis ) may stem from:
- Reaction Scale : Smaller scales often report higher yields due to better heat/mass transfer.
- Purification Rigor : Flash chromatography vs. simple extraction impacts recovery rates.
- Catalyst Loading : Optimizing Pd catalyst ratios (e.g., 0.2 equiv Pd2(dba)3 vs. excess) improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
